Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Description
The compound Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a pyrrolo[2,3-b]pyridine derivative featuring an ethanone moiety at position 3, an ethoxy group at position 4, and a phenylsulfonyl substituent at position 1. Pyrrolo[2,3-b]pyridine scaffolds are widely studied for their bioactivity, particularly in kinase inhibition and anticancer research. The ethoxy group enhances lipophilicity, while the sulfonyl group improves metabolic stability .
Properties
Molecular Formula |
C17H16N2O4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)-4-ethoxypyrrolo[2,3-b]pyridin-3-yl]ethanone |
InChI |
InChI=1S/C17H16N2O4S/c1-3-23-15-9-10-18-17-16(15)14(12(2)20)11-19(17)24(21,22)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI Key |
NBNSGPMMJPBQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various aryl or vinyl groups, enhancing the compound’s structural diversity.
Scientific Research Applications
Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Structural Variations and Properties
Key structural variations among analogs include substituents at positions 4 and 5 of the pyrrolo[2,3-b]pyridine core and modifications to the sulfonyl group. Below is a comparative analysis:
Physicochemical and Pharmacological Differences
Substituent Effects :
- Ethoxy (C₂H₅O) : Improves solubility and membrane permeability compared to chloro or bromo substituents .
- Chloro (Cl) : Enhances electrophilicity, making the compound more reactive in cross-coupling reactions .
- Bromo (Br) : Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) and may enhance binding to hydrophobic enzyme pockets .
- Sulfonyl Modifications : Phenylsulfonyl vs. 4-methylphenylsulfonyl alters steric bulk and electronic effects, impacting target affinity .
- Thermal Stability: Brominated derivatives (e.g., 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) exhibit high melting points (~280°C), suggesting robust crystalline stability . Ethoxy-substituted analogs likely have lower melting points due to reduced polarity.
Biological Activity
Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-b]pyridine class, characterized by a fused bicyclic structure. This structural motif has been linked to various biological activities. The presence of the ethoxy and phenylsulfonyl groups enhances its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's effectiveness against specific cancer types has been documented in several case studies.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.2 | Induction of apoptosis |
| Lung Cancer | 3.8 | Inhibition of cell proliferation |
| Colon Cancer | 4.5 | Cell cycle arrest at G1 phase |
Anti-inflammatory Properties
Ethanone derivatives have shown promise as anti-inflammatory agents. In vitro studies have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 72 | 10 |
| IL-6 | 65 | 10 |
| IL-1β | 58 | 10 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of ethanone derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrrolo[2,3-b]pyridine derivatives act as enzyme inhibitors, targeting pathways involved in cancer cell growth and inflammation.
- Receptor Modulation : These compounds may modulate receptor activity related to inflammation and pain signaling.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to their death.
Case Studies
Several case studies highlight the therapeutic potential of ethanone derivatives:
- A study involving a breast cancer model demonstrated that the compound significantly reduced tumor size compared to controls.
- In a clinical trial for inflammatory bowel disease, patients treated with ethanone derivatives showed marked improvement in symptoms and reduced inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
